

# In-Depth Technical Guide to MU1787: A Potent and Selective HIPK Inhibitor

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## Compound of Interest

Compound Name: MU1787

Cat. No.: B13845929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MU1787**, a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs). The information presented herein is intended to support further research and development efforts in medicinal chemistry and drug discovery.

## Core Chemical Identity and Properties

**MU1787**, with the CAS number 2624098-97-9, is a small molecule inhibitor belonging to the furo[3,2-b]pyridine class of compounds.<sup>[1]</sup> Its systematic IUPAC name is 3-[4-(1,1-Dimethylethyl)phenyl]-5-(1H-1,2,3-triazol-5-yl)furo[3,2-b]pyridine.<sup>[1]</sup>

## Chemical Structure

The two-dimensional chemical structure of **MU1787** is depicted below.

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Figure 1: 2D Chemical Structure of **MU1787**.

## Physicochemical Properties

A summary of the key physicochemical properties of **MU1787** is provided in the table below for quick reference. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>18</sub> N <sub>4</sub> O	[1]
Molecular Weight	318.380 g/mol	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
CAS Number	2624098-97-9	[1]
SMILES String	CC(C) (C)c1ccc(cc1)c2c(cn3)c3ccc(n 2)c4cn[nH]n4	

## Biological Activity and Mechanism of Action

**MU1787** is a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs).[1] HIPKs are a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, apoptosis, and embryonic development.

## Inhibitory Potency

**MU1787** has demonstrated significant inhibitory activity against multiple members of the HIPK family. The half-maximal inhibitory concentrations (IC50) for **MU1787** against HIPK1, HIPK2, and HIPK3 are summarized in the following table.

Target	IC50 (nM)
HIPK1	285
HIPK2	123
HIPK3	283

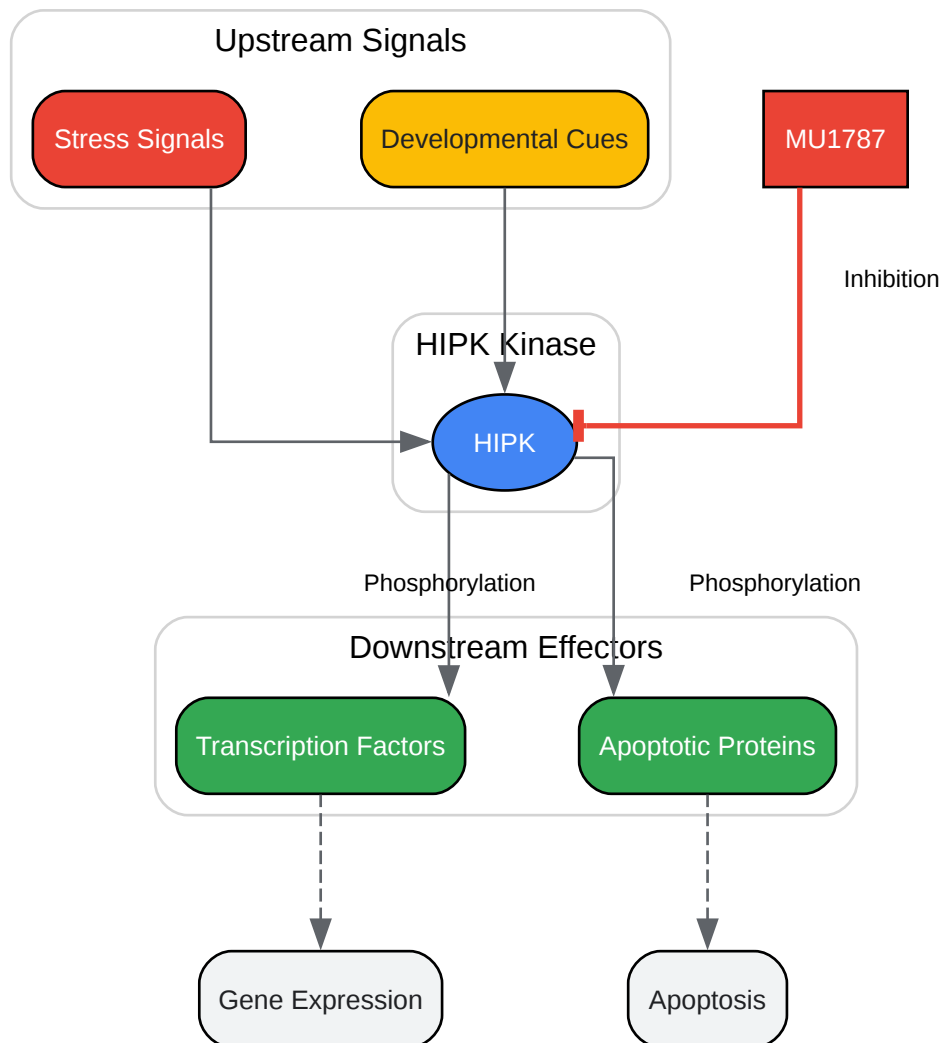
Data sourced from ProbeChem Biochemicals.[1]

Furthermore, **MU1787** exhibits high selectivity across the kinome, as demonstrated in a broad panel of 373 human kinases. Notably, it does not inhibit HIPK4 at a concentration of 10  $\mu$ M.[1]

## Signaling Pathway

**MU1787** exerts its biological effects by inhibiting the kinase activity of HIPKs, thereby modulating downstream signaling pathways. A simplified representation of the HIPK signaling pathway and the point of inhibition by **MU1787** is illustrated in the diagram below.

## Simplified HIPK Signaling Pathway



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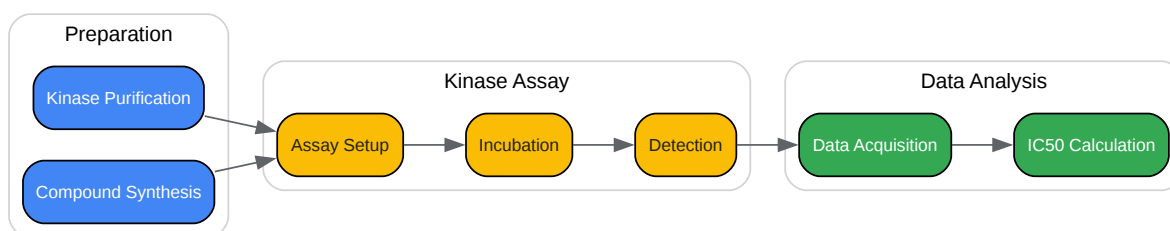
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*Caption: Inhibition of HIPK by **MU1787** blocks downstream signaling.*

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **MU1787** can be found in the primary literature, specifically in the European Journal of Medicinal Chemistry,

volume 215, published on April 5, 2021, with the identifier 113299.[1] Researchers are encouraged to consult this publication for comprehensive methodologies. A generalized workflow for assessing the inhibitory activity of compounds like **MU1787** is outlined below.



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*Caption: General workflow for determining kinase inhibitor potency.*

This guide serves as a foundational resource for professionals engaged in the study and application of novel kinase inhibitors. For the most detailed and up-to-date information, direct consultation of the cited primary literature is recommended.

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## References

- 1. MU1787 | HIPK inhibitor | Probechem Biochemicals [[probechem.com](http://probechem.com)]

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